5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole
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Overview
Description
5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and a cyclohexanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is highly efficient and proceeds with high regio- and stereoselectivity.
The cyclohexanesulfonyl group can be introduced through sulfonylation reactions, where cyclohexanesulfonyl chloride reacts with the azetidine ring under basic conditions. The final step involves the coupling of the azetidine derivative with the benzodiazole core, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of cyclohexylsulfide derivatives.
Substitution: Formation of halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for amino acids, allowing the compound to mimic or inhibit biological processes. The benzodiazole core can interact with nucleic acids or proteins, modulating their function. The cyclohexanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar structural features.
Cyclohexanesulfonyl chloride: A common sulfonylating agent used in organic synthesis.
1H-1,3-benzodiazole: The core structure of the compound, which is found in various bioactive molecules.
Uniqueness
5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the azetidine ring introduces significant ring strain, enhancing reactivity, while the benzodiazole core provides a versatile platform for further functionalization. The cyclohexanesulfonyl group adds steric bulk and electronic effects, influencing the compound’s overall behavior .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(12-6-7-15-16(8-12)19-11-18-15)20-9-14(10-20)24(22,23)13-4-2-1-3-5-13/h6-8,11,13-14H,1-5,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUDESBACMSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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